molecular formula C10H17NO4 B1374617 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid CAS No. 887591-62-0

1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid

Cat. No. B1374617
CAS RN: 887591-62-0
M. Wt: 215.25 g/mol
InChI Key: FNWBDXQPGAIDQH-UHFFFAOYSA-N
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Description

The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .


Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis of Protected 3-Haloazetidines : Azetidines are key heterocycles in natural products and pharmaceuticals. 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid is synthesized using a one-pot, gram-scale strain-release reaction. This intermediate is pivotal in creating high-value azetidine-3-carboxylic acid derivatives (Y. Ji, L. Wojtas, & J. Lopchuk, 2018).

  • Development of Antibacterial Agents : Derivatives of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid, a related compound, have been synthesized and shown to exhibit significant antibacterial activities against various bacterial strains, highlighting the potential pharmaceutical applications (Zhong-Cheng Song et al., 2009).

  • Anticancer Agent Design : Functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, have been synthesized and evaluated for cytotoxicity against human cancer cell lines, revealing the role of such derivatives in anticancer research (Vivek Kumar et al., 2009).

Chemical Synthesis and Characterization

  • Preparation of Heterocyclic Amino Acids : Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a novel heterocyclic amino acid, demonstrates the broad scope of chemical applications of tert-butoxycarbonyl protected azetidines in synthesizing functionalized amino acids (Karolina Dzedulionytė et al., 2021).

  • Synthesis of N,O-Protected Amino Acids : The scalable production of N,O-protected-(S)-2-methylserine, utilizing tert-butoxycarbonyl-protected derivatives, underscores the importance of these compounds in large-scale organic syntheses (M. Anson et al., 2011).

  • Development of Novel Tert-Butoxycarbonylation Reagents : The creation of new tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), exemplifies the evolving chemical methodologies using tert-butoxycarbonyl groups (Yukako Saito et al., 2006).

  • Chiroptical Properties of Amino Acid-Derived Polymers : Research into chiral methylpropargyl ester monomers containing amino acid moieties, including N-(tert-butoxycarbonyl)-L-alanine, demonstrates the relevance of tert-butoxycarbonyl-protected amino acids in polymer science (Jinqing Qu, F. Sanda, & T. Masuda, 2009).

Mechanism of Action

Target of Action

The primary target of “1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid” is amines . The compound, also known as “1-BOC-3-METHYLAZETIDINE-3-CARBOXYLIC ACID”, is a protecting group used in organic synthesis . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Mode of Action

The compound interacts with its targets (amines) by forming a protective group . This protective group shields the amines from unwanted reactions during the synthesis process . The BOC group can be removed from the amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound affects the synthesis pathway of organic compounds . By acting as a protective group for amines, it prevents unwanted reactions that could interfere with the desired synthesis . This allows for more precise control over the synthesis process and the final product .

Pharmacokinetics

It’s known that the compound is used in the synthesis of other compounds, rather than being administered directly . Therefore, its ADME properties would depend on the specific compounds it is used to synthesize .

Result of Action

The primary result of the compound’s action is the successful synthesis of the desired organic compound . By protecting amines from unwanted reactions, it allows for more precise control over the synthesis process . This can result in higher yields and purer final products .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is added to amines under aqueous conditions . The presence of a base such as sodium hydroxide is also necessary for the compound to form a protective group . Furthermore, the removal of the BOC group requires the presence of strong acids . Therefore, the compound’s action is highly dependent on the specific conditions of the synthesis process .

Safety and Hazards

The Boc group is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The use of the Boc group in peptide synthesis is still widely used today . Future research may focus on developing safer and more efficient methods for the addition and removal of the Boc group, as well as exploring its use in the synthesis of new compounds.

Biochemical Analysis

Biochemical Properties

1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, including those involved in the deprotection of amino acids. The compound is known to interact with oxalyl chloride, which facilitates the deprotection of the N-tert-butyloxycarbonyl group from amino acids . This interaction is crucial for the selective formation of bonds in synthetic organic transformations.

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in protecting amino groups. This compound influences cell function by modulating the availability of amino groups for peptide synthesis. It can impact cell signaling pathways, gene expression, and cellular metabolism by altering the availability of functional amino groups . The deprotection process facilitated by this compound is essential for the synthesis of peptides and proteins, which are critical for various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the deprotection of the N-tert-butyloxycarbonyl group. This process involves the interaction of the compound with oxalyl chloride, leading to the removal of the protecting group and the release of the free amino group . The mechanism involves the formation of an intermediate complex, which undergoes further reactions to yield the deprotected amino acid. This deprotection is crucial for the subsequent steps in peptide synthesis and other biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable under room temperature conditions and can be stored for extended periods without significant degradation . The deprotection process facilitated by this compound occurs within a few hours, depending on the reaction conditions. Long-term effects on cellular function have not been extensively studied, but the compound’s stability suggests minimal adverse effects over time.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively protects amino groups without causing significant toxicity . At higher doses, there may be adverse effects due to the accumulation of the compound or its degradation products. Threshold effects and toxicities at high doses have not been extensively studied, but it is essential to monitor the dosage to avoid potential adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to the protection and deprotection of amino groups. The compound interacts with enzymes such as oxalyl chloride, which facilitates the deprotection process . This interaction is crucial for the synthesis of peptides and proteins, which are essential for various metabolic processes. The compound’s role in these pathways highlights its importance in biochemical research and synthetic organic chemistry.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is likely transported through passive diffusion due to its small size and lipophilic nature . It may also interact with specific transporters or binding proteins that facilitate its distribution within cells. The localization and accumulation of the compound within tissues have not been extensively studied, but its chemical properties suggest efficient transport and distribution.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its role in protecting amino groups. The compound is likely localized in the cytoplasm, where it interacts with amino acids and peptides during synthesis . It may also be present in other cellular compartments involved in protein synthesis and modification. The targeting signals or post-translational modifications that direct the compound to specific compartments have not been extensively studied, but its role in peptide synthesis suggests a cytoplasmic localization.

properties

IUPAC Name

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-5-10(4,6-11)7(12)13/h5-6H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWBDXQPGAIDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692850
Record name 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887591-62-0
Record name 1-(1,1-Dimethylethyl) 3-methyl-1,3-azetidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887591-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-3-methylazetidine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
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1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
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1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
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1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
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1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
Reactant of Route 6
1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid

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